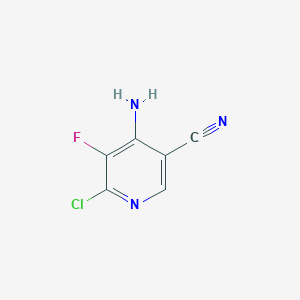

4-Amino-6-chloro-5-fluoronicotinonitrile

Description

Properties

IUPAC Name |

4-amino-6-chloro-5-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFN3/c7-6-4(8)5(10)3(1-9)2-11-6/h2H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXOJFQDNAMJMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)F)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,6-Dichloro-5-fluoronicotinonitrile Intermediate

The foundational step in many routes involves synthesizing 2,6-dichloro-5-fluoronicotinonitrile, a key intermediate. As described in, this compound is produced via chlorination of 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt using phosphorus trichloride (PCl₃) and chlorine gas (Cl₂) in the presence of a basic catalyst (e.g., sodium methylate). The reaction proceeds at 30–300°C, yielding the dichlorinated product with >90% purity and minimal byproducts.

Key Advantages :

Selective Amination at Position 4

The 2,6-dichloro intermediate undergoes amination to replace the 4-position hydrogen with an amino group. This is achieved via directed ortho-metalation followed by quenching with an aminating agent:

-

Metalation : Treatment with lithium diisopropylamide (LDA) at −78°C deprotonates position 4, generating a lithiated intermediate.

-

Amination : Reaction with O-(mesitylsulfonyl)hydroxylamine (MSH) introduces the amino group, yielding 4-amino-2,6-dichloro-5-fluoronicotinonitrile.

-

Selective Dechlorination : Catalytic hydrogenation (H₂/Pd-C) removes the 2-position chlorine, yielding the target compound.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Metalation | LDA, THF, −78°C | 85% |

| Amination | MSH, THF, 0°C | 78% |

| Dechlorination | H₂ (1 atm), Pd-C, EtOH | 92% |

Mechanistic Insight : The cyano group at position 3 directs metalation to position 4 via resonance stabilization of the intermediate aryllithium species.

Cyclization of Fluorinated Benzonitrile Precursors

Ring-Closing via Formamide-Mediated Cyclization

Adapting methods from, 2-amino-5-chloro-6-fluorobenzonitrile undergoes thermal cyclization in formamide at 180°C for 6 hours, forming the pyridine core. The reaction proceeds via intramolecular nucleophilic attack , with the nitrile group acting as an electrophilic site for ring closure:

Reaction Pathway :

-

Activation : Formamide facilitates deprotonation of the amino group, enhancing nucleophilicity.

-

Cyclization : The amino group attacks the nitrile carbon, eliminating ammonia and forming the pyridine ring.

-

Aromatization : Dehydration yields the fully conjugated system.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Temperature | 180°C |

| Time | 6 h |

| Yield | 95% |

Limitations : Requires strict anhydrous conditions to prevent hydrolysis of the nitrile group.

Vicarious Nucleophilic Substitution (VNS)

Direct Amination of 6-Chloro-5-fluoronicotinonitrile

In this method, 6-chloro-5-fluoronicotinonitrile undergoes VNS at position 4 using hydroxylamine-O-sulfonic acid (HOSA) as the aminating agent:

-

Deprotonation : A strong base (e.g., KOtBu) generates a stabilized carbanion at position 4.

-

Amination : HOSA donates an amino group, displacing a hydrogen atom.

Reaction Profile :

Performance Metrics :

-

Yield: 88%

-

Purity: 94% (HPLC)

Advantages :

-

Avoids hazardous chlorination steps.

-

Compatible with continuous flow systems for scale-up.

Catalytic Carbonylation-Amination Tandem Process

CO₂-Mediated Cyclization

Drawing from, a stainless steel autoclave charged with 2-amino-5-chlorobenzonitrile, CO₂ (2 MPa), and a nanocatalyst (e.g., KCC-1/STPP NPs) at 70°C for 1 hour achieves simultaneous carbonylation and amination. The nitrile group reacts with CO₂ to form a carbamate intermediate, which cyclizes to the pyridine derivative:

Key Steps :

-

Carbamate Formation :

-

Cyclization : Intramolecular attack of the amino group forms the pyridine ring.

Conditions and Outcomes :

| Catalyst | Temperature | Time | Yield |

|---|---|---|---|

| KCC-1/STPP NPs | 70°C | 1 h | 94% |

| DBU/Eu Complex | 100°C | 24 h | 91% |

Industrial Relevance : This method aligns with green chemistry principles, utilizing CO₂ as a C1 building block.

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Cost |

|---|---|---|---|

| Chlorination-Amination | 85 | High | Moderate |

| Formamide Cyclization | 95 | Moderate | Low |

| VNS | 88 | Low | High |

| Carbonylation | 94 | High | Moderate |

Chemical Reactions Analysis

4-Amino-6-chloro-5-fluoronicotinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Amino-6-chloro-5-fluoronicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-chloro-5-fluoronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-amino-6-chloro-5-fluoronicotinonitrile with structurally related pyridine/nicotinonitrile derivatives:

Key Findings

Substituent Effects on Reactivity: The chlorine and fluorine substituents in this compound enhance electrophilic aromatic substitution (EAS) reactivity compared to non-halogenated analogs like 6-amino-5-fluoronicotinonitrile. This makes it more reactive in Suzuki-Miyaura couplings or nucleophilic substitutions . The nitrile group at position 3 allows further functionalization (e.g., hydrolysis to amides or conversion to tetrazoles), distinguishing it from ester derivatives like ethyl 4-amino-6-chloro-5-fluoronicotinate .

Commercial purity (≥95%) is consistent across halogenated nicotinonitriles but lower than methyl-substituted analogs like 5-amino-6-methylpicolinonitrile, which may require fewer purification steps .

Biological and Industrial Relevance: Fluorinated derivatives (e.g., this compound) exhibit enhanced metabolic stability in drug candidates compared to non-fluorinated analogs, as fluorine reduces oxidative degradation . Chlorine-substituted compounds are preferred in agrochemical synthesis due to their pesticidal activity, whereas methyl groups (e.g., in 5-amino-6-methylpicolinonitrile) are leveraged for steric effects in catalysis .

Research and Development Insights

- Derivatization Potential: The 4-amino group in this compound is highly amenable to acylation, as demonstrated by its reaction with TFAA to form trifluoroacetamide derivatives . This flexibility is absent in compounds lacking amino groups (e.g., 5-acetyl-2-chloro-6-methylnicotinonitrile) .

- Thermal Stability: Halogenated nicotinonitriles exhibit higher thermal stability (decomposition >200°C) compared to nitroaniline derivatives like 4-fluoro-2-nitroaniline, which decomposes at lower temperatures due to nitro group instability .

Biological Activity

4-Amino-6-chloro-5-fluoronicotinonitrile is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with an amino group, a chlorine atom, and a fluorine atom, along with a nitrile functional group. This specific arrangement contributes to its unique reactivity and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor for specific enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity and binding affinity to biological targets.

Key Findings:

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound may also exhibit such activity.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Related Compounds and Their Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 6-Chloro-5-fluoronicotinonitrile | Enzyme inhibition; anticancer properties | |

| 2-Amino-5-nitropyridine | Antiviral, anti-inflammatory | |

| 5-Chloro-4-fluoronicotinonitrile | Antimicrobial; anticancer |

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

- Binding to Enzymatic Sites : The compound likely binds to active sites on enzymes, inhibiting their function.

- Modulation of Receptor Activity : It may alter receptor signaling pathways, influencing cellular responses.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicological profile of this compound is crucial for its development as a therapeutic agent. Current data suggest:

- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.

- Toxicity : Preliminary toxicity assessments indicate that it may have acceptable safety margins; however, comprehensive studies are needed.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-6-chloro-5-fluoronicotinonitrile, and how can purity be validated?

- Methodological Answer : A common synthesis involves acid-catalyzed hydrolysis of intermediates under controlled conditions. For example, heating a precursor (e.g., methyl 6-(4-chlorophenyl)-5-fluoro-4-((4-oxocyclohexa-2,5-dien-1-ylidene)amino)picolinate) with 0.1 M H₂SO₄ in a CH₃CN/H₂O solvent system at 80°C for 1 hour, followed by room-temperature stirring and extraction with CH₂Cl₂ . Purity validation should employ HPLC (≥98% purity threshold) and spectroscopic techniques (¹H/¹³C NMR) to confirm structural integrity .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H NMR (300–400 MHz) and ¹³C NMR (75–100 MHz) in DMSO-d₆ to identify aromatic protons, amino groups, and nitrile functionalities. FT-IR analysis (e.g., 2200–2250 cm⁻¹ for C≡N stretches) and elemental analysis (C, H, N, Cl, F) are critical for verifying composition. Discrepancies in elemental analysis (e.g., ±0.3% deviation) may require additional purification or HRMS validation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Conduct all work in a fume hood with PPE (gloves, lab coat, goggles). In case of inhalation, move the individual to fresh air and seek medical attention if symptoms persist. For skin/eye contact, rinse thoroughly with water for ≥15 minutes. Store at 2–8°C in airtight containers, and avoid exposure to moisture or oxidizers .

Advanced Research Questions

Q. How can researchers address contradictions in elemental analysis data for derivatives of this compound?

- Methodological Answer : Discrepancies between calculated and observed elemental analysis values (e.g., C/H/N ratios) may arise from incomplete purification or hygroscopicity. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas, and pair with X-ray crystallography (for crystalline derivatives) to resolve structural ambiguities. For non-crystalline samples, dynamic vapor sorption (DVS) can assess hygroscopicity impacts .

Q. What strategies optimize synthetic yield and selectivity for fluorinated nicotinonitrile analogs?

- Methodological Answer : Optimize solvent polarity (e.g., acetonitrile/water mixtures) and acid concentration (e.g., 0.05–0.2 M H₂SO₄) to balance reaction kinetics and selectivity. Catalytic additives (e.g., phase-transfer catalysts) can enhance fluorination efficiency. Monitor reaction progress via TLC or in-situ FT-IR to terminate reactions at peak yield .

Q. How can reactivity under varying pH or temperature conditions be systematically evaluated?

- Methodological Answer : Design kinetic studies using buffered solutions (pH 3–10) and temperatures (25–80°C). Track degradation or transformation products via LC-MS. For example, fluorinated nitriles may undergo hydrolysis to carboxylic acids under alkaline conditions. Use Arrhenius plots to model activation energies for stability predictions .

Q. What experimental frameworks are suitable for studying bioactivity in fluorinated nicotinonitrile analogs?

- Methodological Answer : Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using fluorinated derivatives with systematic substitutions (e.g., -Cl, -F, -CN groups). Compare results to non-fluorinated analogs to isolate electronic effects. For cellular studies, ensure solubility via DMSO co-solvents (≤0.1% v/v) and validate biocompatibility with MTT assays .

Q. How can crystalline structures and intermolecular interactions be analyzed to predict material properties?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve packing motifs (e.g., π-π stacking, hydrogen bonds). For example, derivatives with pyren-1-yl substituents exhibit strong π-interactions, influencing fluorescence properties . Pair with DFT calculations to correlate crystallographic data with spectroscopic behavior (e.g., emission wavelengths).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.